Tributyl(phenylethenyl)tin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

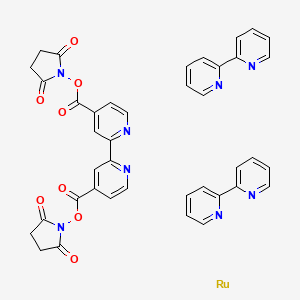

Tributyl(phenylethenyl)tin is an organotin compound . It has the empirical formula C20H34Sn and a molecular weight of 393.19 . It is used in the synthesis of substances .

Synthesis Analysis

This compound can be synthesized from Allyltributyltin, Benzaldehyde, and Phenylacetylene .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCCCCSn(CCCC)/C=C/C1=CC=CC=C1 . The InChI key for this compound is SENXCDRAXNPDOK-UHFFFAOYSA-N . Chemical Reactions Analysis

This compound can be used as a substrate in the palladium-catalyzed homocoupling of organostannanes to yield biaryl compounds . It can also be used to prepare various enynals, which are employed in the synthesis of substituted benzene derivatives catalyzed by nickel .Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 393.19 and an empirical formula of C20H34Sn .Wissenschaftliche Forschungsanwendungen

Synthesis and Toxicity : Tributyl(3-methyl-2-butenyl)tin is used in coupling and metalation reactions. It is noted for its high toxicity, making it a potential poison (Naruta, Nishigaichi, & Maruyama, 2003).

Selective Hydrogenation : Tributyl-(2-pentenyl)tins were prepared via hydrogenation of tributyl-(2,4-pentadienyl)tins, demonstrating its utility in preserving the stereochemistry in organic synthesis (Nishigaichi, Ishida, & Takuwa, 1994).

Environmental Fate and Toxicology Studies : Tributyl[113Sn]tin, synthesized from inorganic tin, has applications in environmental fate and toxicology studies due to its high specific activity, making it suitable for aquatic environment studies (Rouleau, 1998).

Solid-State Coordination : Trichloro(4-acetoxybutyl)tin, in solid state, shows distorted trigonal-bipyramidal geometry, highlighting its significance in understanding metal-organic coordination in solid states (Jaumier, Jousseaume, Tiekink, Biesemans, & Willem, 1997).

Polymer Synthesis : Tributyl(ethynyl)tin is utilized in polymer synthesis, particularly in the formation of poly(arylene ethynylene) polymers, demonstrating its role in the advancement of polymer chemistry (Giardina, Rosi, Ricci, & Sterzo, 2000).

PVC Reduction : Reduction of PVC with tributyl-tin-hydride was studied for optimizing the method, showing its application in polymer chemistry and material science (Hjertberg & Wendel, 1982).

Environmental Impact of TBT : Studies on the environmental impact of tributyl tin (TBT), particularly its toxic nature to molluscs and its use in antifouling paints, highlight the ecological considerations and regulatory implications of tributyl tin compounds (Goldberg, 1986); (Langston, Bryan, Burt, & Gibbs, 1990); (van Wezel & van Vlaardingen, 2004); (Gittens, Smith, Suleiman, & Akid, 2013).

Anion Carriers and Electrochemical Assessment : Tributyl- and triphenyltin benzoates, phenylacetates, and cinnamates have been assessed as anion carriers in electrochemical studies, linking them to potential applications in ion-selective electrodes and analytical chemistry (Tsagatakis, Chaniotakis, Jurkschat, Damoun, Geerlings, Bouhdid, Gielen, Verbruggen, Biesemans, Martins, & Willem, 1999).

Organotin Reactions : Research on the reaction of organotin phenoxides with ethyl propiolate catalyzed by tin(IV) chloride provides insights into organotin chemistry and potential applications in organic synthesis (Kinart & Kinart, 2007).

Wirkmechanismus

Safety and Hazards

Tributyl(phenylethenyl)tin is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tributyl-[(E)-2-phenylethenyl]stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENXCDRAXNPDOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

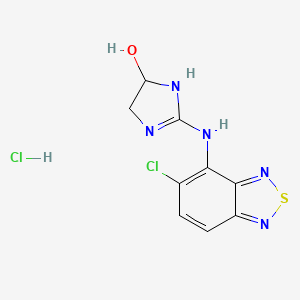

![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)